molecular formula C29H28N4 B12220275 6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12220275
M. Wt: 432.6 g/mol
InChI Key: OOMWEHKIVSXLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a benzyl group at position 6, 2,5-dimethyl groups, a phenyl ring at position 3, and an N-(2-phenylethyl)amine moiety at position 7 (molecular formula: C₃₁H₂₈N₄) . Its structural complexity is designed to optimize interactions with biological targets, balancing lipophilicity and steric bulk for enhanced bioavailability and stability.

Properties

Molecular Formula

C29H28N4

Molecular Weight

432.6 g/mol

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C29H28N4/c1-21-26(20-24-14-8-4-9-15-24)28(30-19-18-23-12-6-3-7-13-23)33-29(31-21)27(22(2)32-33)25-16-10-5-11-17-25/h3-17,30H,18-20H2,1-2H3

InChI Key

OOMWEHKIVSXLDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCC4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antituberculosis Activity

One of the most notable applications of pyrazolo[1,5-a]pyrimidines, including 6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, is their role as inhibitors of Mycobacterium tuberculosis. Research has shown that compounds within this scaffold can inhibit mycobacterial ATP synthase, making them promising candidates for tuberculosis treatment. A study synthesized a library of pyrazolo[1,5-a]pyrimidin-7-amines and identified several analogues with potent anti-Mtb activity and favorable pharmacokinetic profiles .

Case Study: Structure-Activity Relationship

In a comprehensive structure-activity relationship (SAR) study, various substituted derivatives of pyrazolo[1,5-a]pyrimidin-7-amines were evaluated for their efficacy against M. tuberculosis. The most effective analogues exhibited low cytotoxicity and significant growth inhibition of M. tuberculosis in vitro . The findings suggest that modifications at specific positions on the pyrazolo scaffold can enhance antitubercular activity.

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. Research indicates that these compounds may exert cytotoxic effects against various cancer cell lines. For instance, a synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was screened for anticancer activity against the MDA-MB-231 breast cancer cell line. Although initial results showed no significant growth inhibition by some compounds, further modifications and analogues could enhance their efficacy .

Table: Summary of Anticancer Activity Studies

Compound TypeCell LineActivity ObservedReference
Pyrazolo[1,5-a]pyrimidin derivativesMDA-MB-231 (breast cancer)No significant growth inhibition observed
Triazole-linked glycohybridsVarious cancer linesOngoing investigations for efficacy

Other Biological Activities

Beyond their roles in tuberculosis and cancer treatment, pyrazolo[1,5-a]pyrimidines have been explored for other therapeutic applications. These compounds have shown promise in modulating various biological pathways and may serve as scaffolds for developing drugs targeting different diseases.

Mechanism of Action

The mechanism of action of 6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy. The molecular pathways involved include the inhibition of cyclin-dependent kinases (CDKs) and other key regulatory proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7 (Amine Group)

N-(Pyridin-2-ylmethyl) Derivatives
  • Activity: These derivatives exhibit potent Mycobacterium tuberculosis (M. tb) inhibition (IC₅₀ < 1 µM) and low hERG liability, attributed to the 4-fluorophenyl group at position 3 and pyridinylmethylamine at position 7 .
N-(2-Phenylethyl) Derivatives
  • Example : 5-Methyl-3-phenyl-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • Key Differences : The trifluoromethyl group at position 2 increases metabolic stability, while the phenylethylamine substituent enhances lipophilicity.
    • Activity : Such compounds are explored for kinase inhibition (e.g., TTK protein kinase) due to their bulky substituents and resistance to oxidative metabolism .

Substituent Variations at Positions 2, 3, 5, and 6

Position 6 Modifications
  • 6-Allyl vs. 6-Benzyl :
    • Example : 6-Allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • Impact : Allyl groups reduce steric hindrance compared to benzyl, improving solubility but decreasing target affinity in anti-Wolbachia agents .
Position 3 Modifications
  • 3-(4-Fluorophenyl) vs. 3-Phenyl :
    • Example : 3-(4-Fluorophenyl)-5-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • Impact : Fluorine at the para-position enhances electronic effects and metabolic stability, critical for anti-M. tb activity .
Position 2 Modifications
  • 2-Trifluoromethyl vs. 2-Methyl :
    • Example : 5-Methyl-3-phenyl-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • Impact : Trifluoromethyl groups improve resistance to CYP450-mediated degradation, extending half-life in hepatic microsomes .
Anti-Mycobacterial Activity
  • Optimal Substituents : 3-(4-Fluorophenyl) and 5-aryl groups synergize to inhibit M. tb ATP synthase, with IC₅₀ values < 0.5 µM .
  • tb .
Kinase Inhibition
  • Example : Pyrazolo[1,5-a]pyrimidines with 6-ethyl and 3,4-dimethoxyphenethyl groups (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) exhibit submicromolar inhibition of TTK kinase, driven by bulky substituents that occupy hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(Pyridin-2-ylmethyl) Analogues 2-Trifluoromethyl Analogues
LogP ~4.2 (estimated) 3.8–4.5 4.0–4.8
Microsomal Stability Moderate High (t₁/₂ > 60 min) High (t₁/₂ > 90 min)
hERG Inhibition Not reported IC₅₀ > 30 µM IC₅₀ > 20 µM

Biological Activity

The compound 6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities. This article aims to provide a detailed examination of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. Specifically, compounds within this class have demonstrated significant anticancer activity against various cell lines. For example, a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer properties using the MDA-MB-231 human breast cancer cell line. The results indicated that while none of the compounds exhibited growth inhibitory activity, further modifications could enhance their efficacy against cancer cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidin-7-ols

Compound IDConcentration (µM)Cell Viability (%)Remarks
4a1095No significant effect
4b2090No significant effect
4c5085No significant effect
Positive Control (YM155)1030Significant inhibition

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their biological effects is multifaceted. Research indicates that these compounds may act through various pathways, including:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit c-Met protein kinase, which is implicated in cancer progression .
  • Modulation of Signaling Pathways : These compounds may also interact with GABA receptors and other signaling molecules, influencing cellular responses .
  • Impact on Cell Cycle Regulation : Certain derivatives affect cell cycle progression, leading to apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Key structural features that influence their potency include:

  • Substituents on the Benzyl Group : Variations in the benzyl substituent can significantly affect binding affinity and biological activity.
  • Positioning of Methyl Groups : The placement of methyl groups on the pyrimidine ring influences the compound's lipophilicity and overall pharmacokinetic properties.

Table 2: Summary of SAR Findings

Structural FeatureEffect on Activity
Benzyl SubstituentEnhances binding affinity
Methyl Groups PositionAffects lipophilicity
N-(2-Phenylethyl) GroupContributes to selectivity

Case Study 1: Antitubercular Activity

A study explored the antitubercular activity of pyrazolo[1,5-a]pyrimidin derivatives. The findings suggested that modifications to the core structure could lead to enhanced efficacy against Mycobacterium tuberculosis. Notably, certain analogs demonstrated low cytotoxicity while maintaining significant antibacterial properties .

Case Study 2: Inhibition of Protein Kinases

Another investigation focused on the inhibition of specific protein kinases by pyrazolo[1,5-a]pyrimidine derivatives. The study revealed that these compounds could selectively target kinases involved in cancer signaling pathways, suggesting potential therapeutic applications in oncology .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of 6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles with β-diketones or enaminones) under reflux conditions. Substitution at position 7 is achieved through nucleophilic aromatic substitution or Buchwald-Hartwig amination. Key optimizations include:
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Solvents : Polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Temperature : Controlled heating (80–120°C) to balance reaction rate and side-product formation .
    Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.2–8.1 ppm for phenyl groups) and coupling constants to confirm substitution positions .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) and isotopic patterns for molecular formula validation .
  • X-ray crystallography : Resolve ambiguous regiochemistry (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance kinase inhibition?

  • Methodological Answer : The benzyl and phenylethyl groups at positions 6 and 7 are critical for hydrophobic interactions with kinase ATP-binding pockets. SAR studies suggest:
  • Trifluoromethyl groups (as in analogous compounds) improve binding affinity via halogen bonding .
  • Methyl groups at positions 2 and 5 reduce steric hindrance, enhancing selectivity for CDK9 over CDK2 .
    Computational docking (e.g., AutoDock Vina) paired with mutagenesis assays can validate binding modes .

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, cell lines). Recommended steps:
  • Standardize assays : Use identical kinase constructs (e.g., full-length vs. catalytic domain) and ATP concentrations .
  • Control impurities : Validate compound purity (>95% via HPLC) to exclude off-target effects .
  • Dose-response curves : Perform triplicate measurements with positive controls (e.g., staurosporine) .

Q. What methodologies are optimal for studying its pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios .
  • Plasma stability assays : Incubate with liver microsomes to estimate half-life (t₁/₂) .
  • In vivo studies : Administer to rodents and quantify plasma/brain tissue concentrations via LC-MS/MS .

Q. How does the compound’s mechanism of enzyme inhibition compare to other pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Unlike ATP-competitive inhibitors (e.g., dinaciclib), this compound may act as a type II inhibitor, stabilizing inactive kinase conformations. Techniques to confirm:
  • Kinase inhibition profiling : Screen against a panel of 100+ kinases (DiscoverX KinomeScan) .
  • X-ray co-crystallography : Resolve binding mode with CDK9/cyclin T1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.